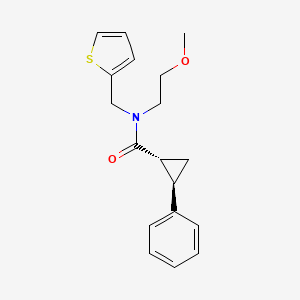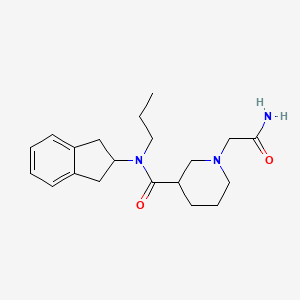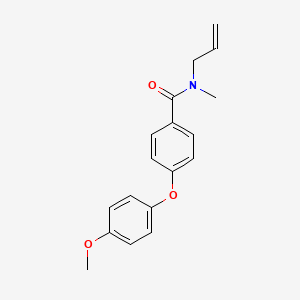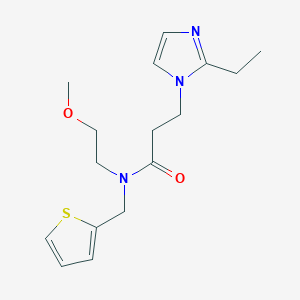
(1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide, also known as CTDP-1, is a cyclopropane-containing compound that has been widely studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. (1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects
(1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects such as reducing the production of reactive oxygen species, modulating the activity of various enzymes, and regulating the expression of various genes. (1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has also been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide in lab experiments is its ability to selectively target specific signaling pathways and modulate gene expression. Another advantage is its relatively low toxicity compared to other compounds with similar therapeutic potential. One limitation of using (1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
For (1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide research include further elucidating its mechanism of action, optimizing its synthesis method, and exploring its potential therapeutic applications in other diseases such as autoimmune disorders and metabolic diseases. Additionally, the development of (1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide derivatives with improved solubility and efficacy may also be explored.
Méthodes De Synthèse
The synthesis of (1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide involves the reaction of (1R,2R)-cyclopropanedicarboxylic acid with 2-phenyl-N-(2-thienylmethyl)ethanamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting intermediate is then reacted with 2-methoxyethylamine to yield (1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide.
Applications De Recherche Scientifique
(1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, (1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, (1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, (1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
(1R,2R)-N-(2-methoxyethyl)-2-phenyl-N-(thiophen-2-ylmethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-21-10-9-19(13-15-8-5-11-22-15)18(20)17-12-16(17)14-6-3-2-4-7-14/h2-8,11,16-17H,9-10,12-13H2,1H3/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCRTJMDBZLVMO-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=CS1)C(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CC1=CC=CS1)C(=O)[C@@H]2C[C@H]2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B5902393.png)


![2-{[allyl(2-methoxybenzyl)amino]methyl}benzoic acid](/img/structure/B5902416.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5902417.png)
![N-[2-(methylsulfonyl)ethyl]-3-(propionylamino)benzamide](/img/structure/B5902418.png)

![N-{2-chloro-5-[(diethylamino)carbonyl]phenyl}pyridine-2-carboxamide](/img/structure/B5902439.png)

![N-ethyl-2-methyl-N-(pyridin-4-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5902449.png)
![3,5-difluoro-N-isobutyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyridine-2-carboxamide](/img/structure/B5902452.png)

amine](/img/structure/B5902464.png)
